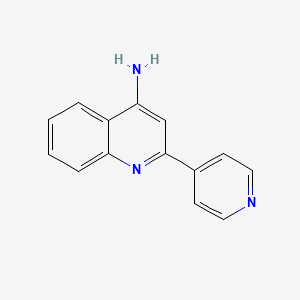![molecular formula C9H6N4OS B11886610 2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one CAS No. 134878-94-7](/img/structure/B11886610.png)
2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused triazole and quinazoline ring system. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and the reactions are typically carried out in solvents like ethanol or acetonitrile under reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various derivatives with different functional groups attached to the triazole ring.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
作用机制
The mechanism of action of 2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may interfere with cell division processes, thereby inhibiting the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
2-Thioxo-1,2,3,4-tetrahydropyrimidine: Another heterocyclic compound with a thioxo group, known for its antimicrobial properties.
2-Thioxo-1,2,3,4-tetrahydroquinazoline: Similar to the target compound but lacks the triazole ring, used in various medicinal chemistry applications.
2-Thioxo-1,2,4-triazolo[4,3-a]pyrimidine: Contains a fused triazole and pyrimidine ring system, studied for its anticancer and antimicrobial activities.
Uniqueness
2-Thioxo-2,3-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one stands out due to its unique combination of a triazole and quinazoline ring system, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
属性
CAS 编号 |
134878-94-7 |
|---|---|
分子式 |
C9H6N4OS |
分子量 |
218.24 g/mol |
IUPAC 名称 |
2-sulfanylidene-1,4-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C9H6N4OS/c14-7-5-3-1-2-4-6(5)10-8-11-9(15)12-13(7)8/h1-4H,(H2,10,11,12,15) |
InChI 键 |
FVCLXYYLWSFBPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=NC(=S)N3)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)



![4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886586.png)



![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)


